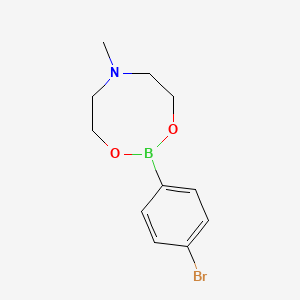
N-tert-butyl-2,6-dichloropyridine-4-carboxamide
Übersicht
Beschreibung
“N-tert-butyl-2,6-dichloropyridine-4-carboxamide” is a chemical compound with the CAS Number: 1152504-12-5 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of N-tert-butyl amides, such as “this compound”, can be achieved by the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 . This reaction yields a series of N-tert-butyl amides in excellent isolated yields .Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Properties
Chiral Sulfinamides in Asymmetric Synthesis : Chiral sulfinamides, such as tert-butanesulfinamide, have gained attention for their role in the stereoselective synthesis of amines and their derivatives, notably in the production of structurally diverse N-heterocycles. These compounds are pivotal in synthesizing piperidines, pyrrolidines, azetidines, and their fused derivatives, which are crucial structural motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).
Antioxidants in Environmental and Human Health : Synthetic phenolic antioxidants (SPAs), including derivatives with tert-butyl groups, have been studied for their occurrence in various environmental matrices and potential human exposure. Their environmental presence, pathways of human exposure, and toxicological profiles highlight the need for understanding the environmental and health impacts of these compounds and their derivatives (Liu & Mabury, 2020).
Biodegradation and Environmental Fate of Ether Compounds : Studies on the biodegradation and environmental fate of methyl tert-butyl ether (MTBE) provide insights into the microbial degradation pathways of ether-containing compounds in soil and groundwater. Understanding these processes is crucial for assessing and mitigating the environmental impact of similar chemicals (Thornton et al., 2020).
Supramolecular Chemistry and Self-Assembly : Benzene-1,3,5-tricarboxamide (BTA) derivatives exemplify the use of amide functionality for supramolecular self-assembly into one-dimensional structures. The predictable assembly and structural versatility of BTAs and related compounds underscore their potential in nanotechnology, polymer science, and materials engineering (Cantekin, de Greef, & Palmans, 2012).
Wirkmechanismus
Target of Action
It is known that pyrimidines, which are common heterocyclic compounds found in many natural products as well as synthetic drugs, have antibacterial and antimicrobial activities .
Mode of Action
It is known that pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .
Result of Action
It is known that pyrimidines and their derivatives can have various biological effects, including antibacterial and antimicrobial activities .
Eigenschaften
IUPAC Name |
N-tert-butyl-2,6-dichloropyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O/c1-10(2,3)14-9(15)6-4-7(11)13-8(12)5-6/h4-5H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXCDPPDYMHIFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=NC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1-Phenylethyl)benzo[b]thiophene](/img/structure/B3214656.png)












![4-bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B3214770.png)
